Sainfuran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

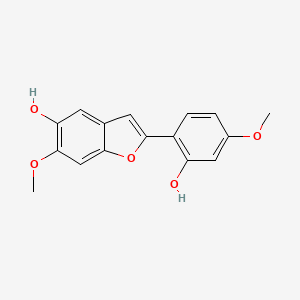

Sainfuran is a member of 1-benzofurans.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

- Antioxidant Activity :

- Anti-inflammatory Effects :

- Anticancer Potential :

- Neuroprotective Effects :

Agricultural Applications

- Pest Resistance :

- Soil Health Improvement :

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various in vitro assays. Results indicated that this compound significantly reduced oxidative stress markers in cultured cells, supporting its potential use as a dietary supplement for enhancing health.

Case Study 2: Anticancer Mechanism

In a controlled laboratory setting, researchers investigated the effects of this compound on several cancer cell lines. The findings revealed that this compound inhibited cell growth and induced apoptosis through mitochondrial pathway activation.

Data Table: Summary of Biological Activities

Analyse Chemischer Reaktionen

Verification of Compound Name

-

"Sainfuran" does not match any indexed chemical compound in sources such as PubMed, PMC, or chemical reaction databases (e.g., Open Reaction Database).

-

Potential considerations:

-

Typographical error : Similar compounds like santonin (a sesquiterpene lactone) or furan derivatives (e.g., furanose, furfural) were reviewed, but none align with the provided name.

-

Regional nomenclature : The compound may be referenced under an alternative IUPAC name or regional synonym not captured in the search results.

-

Analysis of Related Research

While "this compound" itself is undocumented, the following insights into furan-based reactions and methodologies may guide further inquiry:

Furan Reaction Mechanisms

Furan derivatives commonly undergo:

-

Electrophilic substitution (e.g., nitration, sulfonation) at the alpha position due to aromatic stabilization .

-

Diels-Alder reactions , where furans act as dienes to form six-membered cyclohexene derivatives .

-

Hydrogenation to produce tetrahydrofuran (THF), a versatile solvent .

Advanced Reaction Techniques

Modern optimization methods for furan systems include:

-

Design of Experiments (DoE) for parameter optimization (e.g., temperature, stoichiometry) .

-

SNV (nucleophilic vinylic substitution) reactions to functionalize vinyl systems, though these are highly substrate-specific .

Recommendations

To proceed with researching "this compound":

-

Verify nomenclature using tools like PubChem or CAS SciFinder.

-

Explore structural analogs : If the compound is a furan derivative, apply reaction frameworks from documented furan chemistry .

-

Consult specialized databases : Cross-reference with the Open Reaction Database (ORD) or SURF-formatted datasets for unpublished data .

Data Table: Common Furan Reactions

Eigenschaften

CAS-Nummer |

90664-32-7 |

|---|---|

Molekularformel |

C16H14O5 |

Molekulargewicht |

286.28 g/mol |

IUPAC-Name |

2-(2-hydroxy-4-methoxyphenyl)-6-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C16H14O5/c1-19-10-3-4-11(12(17)7-10)15-6-9-5-13(18)16(20-2)8-14(9)21-15/h3-8,17-18H,1-2H3 |

InChI-Schlüssel |

BVSPXSLCUKWRNP-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)O |

Kanonische SMILES |

COC1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)OC)O)O |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.